
4-(Pyrrolidin-2-yl)phenol hydrobromide
Descripción general
Descripción
4-(Pyrrolidin-2-yl)phenol hydrobromide is a chemical compound with the CAS Number: 1197466-46-8 . It has a molecular weight of 244.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(Pyrrolidin-2-yl)phenol hydrobromide is 1S/C10H13NO.BrH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(Pyrrolidin-2-yl)phenol hydrobromide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core component of “4-(Pyrrolidin-2-yl)phenol hydrobromide,” is widely utilized in medicinal chemistry due to its versatility in drug development. It allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules . This compound can be used to synthesize bioactive molecules with target selectivity, potentially leading to the development of new medications.
Antimicrobial Agents
Derivatives of pyrrolidine have shown promise as antimicrobial agents. The structural features of “4-(Pyrrolidin-2-yl)phenol hydrobromide” can be optimized to enhance antimicrobial activity, making it a valuable scaffold for developing new antimicrobial drugs .
Anticancer Research
Pyrrolidine derivatives are being explored for their anticancer properties. “4-(Pyrrolidin-2-yl)phenol hydrobromide” may serve as a precursor in synthesizing compounds with potential anticancer activities, aiding in the discovery of novel therapeutic agents .
Anti-inflammatory Applications
The anti-inflammatory potential of pyrrolidine derivatives makes “4-(Pyrrolidin-2-yl)phenol hydrobromide” a candidate for the synthesis of new anti-inflammatory drugs. Its application in this field could lead to the development of treatments for various inflammatory disorders .
Neuropharmacology
In neuropharmacology, “4-(Pyrrolidin-2-yl)phenol hydrobromide” can be used to create compounds that target neurological pathways. This application is crucial for developing drugs that can treat neurological disorders such as depression, anxiety, and epilepsy .
Chemical Synthesis and Industrial Applications
As a pharmaceutical intermediate, “4-(Pyrrolidin-2-yl)phenol hydrobromide” is important in the synthesis of various chemical compounds. Its role as an intermediate can lead to the production of diverse bioactive molecules with industrial applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with various biological targets due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring, such as this one, are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
4-pyrrolidin-2-ylphenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJSBHPOBQQBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197466-46-8 | |
| Record name | 4-(pyrrolidin-2-yl)phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B1521945.png)
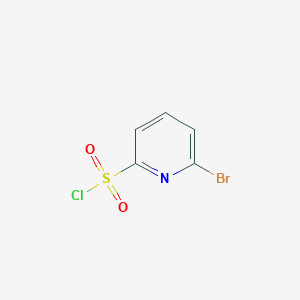

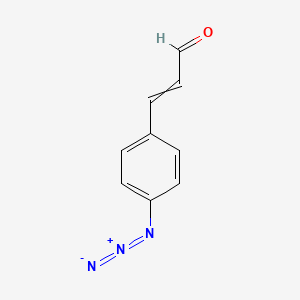
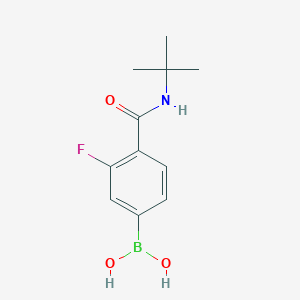
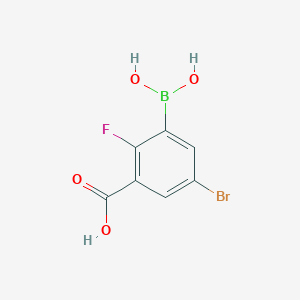
![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)

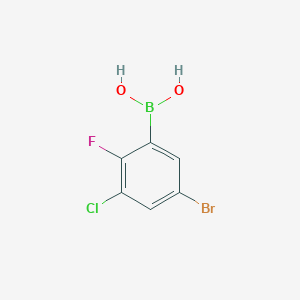

![(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521964.png)
